9-methyl-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
Description
The compound 9-methyl-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one features a pyrido[1,2-a]pyrimidin-4-one core with three key substituents:
- Position 9: A methyl group.
- Position 3: A (Z)-configured thiazolidinone moiety with a 3-methylbutyl chain at position 3, a thioxo group at position 2, and an oxo group at position 3.
Below, we compare this compound with structurally related analogs to highlight functional and pharmacological distinctions.
Properties
Molecular Formula |
C28H31N5O2S2 |
|---|---|
Molecular Weight |
533.7 g/mol |
IUPAC Name |
(5Z)-3-(3-methylbutyl)-5-[[9-methyl-4-oxo-2-(4-phenylpiperazin-1-yl)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C28H31N5O2S2/c1-19(2)11-13-33-27(35)23(37-28(33)36)18-22-25(29-24-20(3)8-7-12-32(24)26(22)34)31-16-14-30(15-17-31)21-9-5-4-6-10-21/h4-10,12,18-19H,11,13-17H2,1-3H3/b23-18- |
InChI Key |
UFYVUGYEBMSXHX-NKFKGCMQSA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCC(C)C)N4CCN(CC4)C5=CC=CC=C5 |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCC(C)C)N4CCN(CC4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-methyl-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. The key steps include:
Formation of the thiazolidinone ring: This can be achieved by reacting a suitable amine with a carbonyl compound in the presence of sulfur.
Pyrido[1,2-a]pyrimidin-4-one core synthesis: This involves cyclization reactions using appropriate precursors under controlled conditions.
Introduction of the piperazine moiety: This step often requires nucleophilic substitution reactions.
Final assembly: The final compound is assembled through condensation reactions, ensuring the correct stereochemistry.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Employing techniques such as recrystallization and chromatography.
Scalability: Adapting the synthesis to large-scale production while maintaining safety and environmental standards.
Chemical Reactions Analysis
Types of Reactions
9-methyl-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: Conversion of thioxo groups to sulfoxides or sulfones.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution at various positions on the molecule.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions and cellular pathways. Its ability to interact with various biological targets makes it a valuable tool in biochemical studies.
Medicine
In medicine, 9-methyl-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one has potential therapeutic applications. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its diverse functional groups allow for versatile applications in material science.
Mechanism of Action
The mechanism of action of 9-methyl-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may bind to active sites or allosteric sites, altering the function of the target molecule. This interaction can modulate biochemical pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure Variations
Pyrazolo[3,4-d]Pyrimidin-4-One Derivatives ()
Compounds 10a and 10b replace the pyrido-pyrimidinone core with a pyrazolo[3,4-d]pyrimidin-4-one scaffold. Key differences include:
- Substituents: Both feature phenyl or 4-chlorophenyl groups on the thiazolidinone ring, lacking the 3-methylbutyl chain.
- Synthesis: Prepared via condensation of thiazolidinone derivatives with benzoyl bromide, yielding 60–70% after crystallization .
- Bioactivity : Demonstrated anti-inflammatory activity in carrageenan-induced edema models, with ulcerogenicity indices lower than indomethacin .
Implications: The pyrazolo-pyrimidinone core may enhance anti-inflammatory effects but reduce steric bulk compared to the pyrido-pyrimidinone system.
Thiazolidinone Substituent Modifications
3-Alkyl Chain Variations ()
Multiple isomers feature alternative alkyl chains on the thiazolidinone ring:
| Compound ID | Thiazolidinone Substituent (Position 3) | Piperazine/Morpholine Substituent |
|---|---|---|
| 361995-00-8 | Isobutyl | 2,6-Dimethylmorpholinyl |
| 372974-19-1 | Butyl | 2,6-Dimethylmorpholinyl |
| 361996-85-2 | 3-Methoxypropyl | 4-Methylpiperazinyl |
Key Observations :
- Lipophilicity : The 3-methylbutyl chain (target compound) offers intermediate hydrophobicity compared to shorter (butyl) or polar (methoxypropyl) chains.
- Synthetic Yield : Methoxypropyl derivatives (e.g., 361996-85-2) often exhibit lower yields due to steric hindrance during condensation .
Aromatic and Heterocyclic Substituents ()
- Compound 9a (): Incorporates a benzodioxolyl group on the thiazolidinone, synthesized via a two-step reaction (10% yield). NMR data (δ 5.97 ppm for CH2 of benzodioxole) confirms structural integrity .
- Compound in : Features a tetrahydrofuranmethyl group instead of 3-methylbutyl, enhancing solubility but reducing membrane permeability .
Piperazine/Morpholine Substituent Variations
Electronic and Steric Effects
Computational Similarity Analysis
Tanimoto Coefficient Comparisons ()
Using Morgan fingerprints and Tanimoto scores:
| Analog | Substituent Differences | Tanimoto Score vs. Target |
|---|---|---|
| 361996-85-2 | Methoxypropyl vs. 3-methylbutyl | 0.82 |
| 372974-19-1 | Butyl vs. 3-methylbutyl | 0.89 |
| Pyrazolo-pyrimidinones | Core structure change | 0.45 |
Implications : Scores >0.85 indicate high similarity, suggesting conserved bioactivity; scores <0.5 reflect core structural divergence .
Docking Affinity Variability ()
Minor substituent changes (e.g., 3-methylbutyl → isobutyl) alter binding pocket interactions. For example:
- 3-Methylbutyl : Optimal van der Waals interactions with hydrophobic residues.
- Methoxypropyl: Polar interactions may reduce affinity in nonpolar targets .
Spectral Data Comparison
NMR and IR Signatures
Methodological Overlaps ()
- Condensation Reactions: Most analogs are synthesized via refluxing thiazolidinone precursors with aldehydes or bromides in ethanol.
- Yield Variability : Bulky substituents (e.g., 3-methylbutyl) reduce yields (50–60%) compared to smaller chains (70–80%) .
Biological Activity
The compound 9-methyl-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule notable for its potential biological activities. Its structure incorporates multiple functional groups that may contribute to various pharmacological effects, particularly in antimicrobial and antifungal domains. This article delves into the biological activity of this compound, supported by case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molar mass of approximately 501.7 g/mol. The structure features a pyrido[1,2-a]pyrimidin-4-one core modified with a thiazolidinone moiety and a piperazine substituent, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 501.7 g/mol |
| IUPAC Name | (5Z)-5-[[2-[4-(2-hydroxyethyl)piperazin-1-yl]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(3-methylbutyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Antimicrobial Properties
Research indicates that derivatives of thiazolidinones exhibit significant antibacterial activity against various pathogens. For example, in a study involving similar compounds, it was found that they demonstrated superior antibacterial activity against both Gram-positive and Gram-negative bacteria compared to traditional antibiotics like ampicillin and streptomycin. The Minimum Inhibitory Concentration (MIC) values for the most active compounds were reported as low as 0.004–0.03 mg/mL against sensitive strains such as Enterobacter cloacae .
Key Findings:
- Compounds similar to the target compound showed antibacterial activity exceeding that of ampicillin by 10–50 times.
- The most sensitive bacteria included Enterobacter cloacae, while Escherichia coli exhibited higher resistance.
Antifungal Activity
The compound has also been evaluated for antifungal properties. In vitro studies have shown that thiazolidinone derivatives can effectively inhibit fungal strains such as Trichoderma viride and Aspergillus fumigatus. The MIC values for antifungal activity ranged from 0.004–0.06 mg/mL .
Molecular docking studies suggest that the compound may interact with bacterial enzymes or receptors, inhibiting their function and exerting antimicrobial effects. The presence of specific substituents in the thiazolidinone moiety appears to enhance binding affinity and selectivity towards microbial targets.
Structure–Activity Relationship (SAR)
The structure–activity relationship analysis reveals that modifications to the thiazolidinone ring significantly influence biological activity. For instance:
- The presence of a 3-methylbutanoic acid substituent enhances antimicrobial efficacy.
Case Studies
Case Study 1: Antibacterial Efficacy
In a comparative study involving various thiazolidinone derivatives, compound 8 exhibited remarkable antibacterial properties with MIC values at 0.004–0.03 mg/mL against E. coli, demonstrating its potential as an effective antimicrobial agent .
Case Study 2: Antifungal Activity
A separate investigation highlighted the antifungal capabilities of related compounds against plant pathogens, where one derivative showed comparable efficacy to commercial fungicides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
